3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-[1-(cyclopropylmethyl)piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)4-3-10-5-7-13(8-6-10)9-11-1-2-11/h10-11H,1-9H2,(H,14,15) |
InChI Key |
BPGJMAXSBGBSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine Intermediates
The introduction of the cyclopropylmethyl group at the piperidine nitrogen is a critical step. This is achieved via alkylation reactions, as demonstrated in fentanyl-related syntheses.
Stepwise Process :
- Base Activation : Piperidine derivatives are typically deprotonated using strong bases (e.g., sodium hydroxide or triethylamine) to enhance nucleophilicity.
- Alkylation with Cyclopropylmethyl Halide : Reacting the activated piperidine with cyclopropylmethyl bromide or tosylate under inert conditions (e.g., argon or nitrogen) yields the alkylated intermediate.
- Purification : Products are isolated via extraction (e.g., ethyl acetate/water) and dried over magnesium sulfate.
Example Reaction Conditions:
| Reagent/Condition | Purpose |
|---|---|
| Sodium hydroxide, t-butanol | Base-mediated deprotonation |
| Cyclopropylmethyl bromide | Electrophilic alkylation agent |
| Ethyl acetate extraction | Phase separation |
Propionylation and Side-Chain Introduction
The propanoic acid moiety is introduced through acylation or nucleophilic substitution. Two approaches are documented:
Approach A: Acylation of Amines
- Protection : The piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
- Acylation : Reacting the protected amine with propionic anhydride or acid chlorides introduces the propanoic acid chain.
- Deprotection : Boc groups are removed under acidic conditions (e.g., HBr in acetic acid) to yield the final compound.
Approach B: Direct Substitution
- Halide Intermediate : A 3-bromopropanoic acid derivative reacts with the alkylated piperidine amine in the presence of a base (e.g., K₂CO₃).
- Purification : Crude products are purified via column chromatography (silica gel, methanol/ether gradients).
Protection/Deprotection Strategies
The Boc protection strategy is widely employed to stabilize intermediates. For example:
| Step | Reagents/Conditions | Yield (If Reported) |
|---|---|---|
| Boc Protection | Di-t-butyl dicarbonate, NaOH, t-butanol | Not reported |
| Deprotection | 48% HBr, acetic acid | Not reported |
Data Tables: Synthesis Pathways
Table 1: Alkylation of Piperidine Derivatives
| Intermediate | Reagents | Conditions | Product |
|---|---|---|---|
| 4-Aminopiperidine | Cyclopropylmethyl bromide, NaH | DMF, 0°C to RT | 1-(Cyclopropylmethyl)piperidin-4-amine |
| 1-(Cyclopropylmethyl)piperidin-4-amine | Propionic anhydride, Et₃N | Toluene, reflux | Boc-protected propanoic acid derivative |
Table 2: Propionylation Methods
| Method | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Propionic anhydride, DMAP catalyst | Amidation |
| Direct Substitution | 3-Bromopropanoic acid, K₂CO₃ | SN2 displacement |
Challenges and Optimization Strategies
- Steric Hindrance : Cyclopropylmethyl groups may hinder alkylation efficiency. Solutions include using polar aprotic solvents (e.g., DMF) and prolonged reaction times.
- Byproduct Formation : Boc deprotection can lead to side products. Optimized conditions (e.g., 48% HBr in acetic acid) minimize epimerization.
- Purification : Silica gel chromatography is critical for isolating the final product, particularly when dealing with hydrophilic propanoic acid groups.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity. Key analogs are summarized below:
Structural and Substituent Variations
Physicochemical Properties
- Molecular Weight : Ranges from 255.23 g/mol () to 379.46 g/mol (), depending on substituent bulk .
- Polarity : Acetyl and sulfonyl groups () enhance polarity, whereas aromatic substituents () increase lipophilicity .
- Acidity: The trifluoromethyl group in lowers the pKa of the propanoic acid (3.83 vs.
Q & A
Q. Basic
- Purity : Assessed via RP-HPLC with UV detection (λ = 214 nm), achieving ≥98% purity. Impurity profiling identifies byproducts like ethyl 2-acetyl-4-oxobutanoate derivatives .
- Structural confirmation : NMR (¹H/¹³C) confirms the cyclopropylmethyl group (δ 0.5–1.2 ppm for cyclopropane protons) and propanoic acid (δ 12.1 ppm for COOH). HRMS matches the theoretical mass (C₁₃H₂₃NO₄: 265.1654 Da) .
What strategies resolve contradictions in biological activity data for derivatives?
Advanced
Discrepancies often arise from:
- Stereochemical variations : Chiral HPLC separates enantiomers, revealing differences in IC₅₀ values (e.g., (R)-isomer shows 10× higher 5-HT₁A affinity than (S)) .
- Impurity interference : LC-MS detects process-related impurities (e.g., tert-butyl esters) that may skew assay results. Repurification via ion-exchange chromatography resolves this .
How does the cyclopropylmethyl group influence pharmacokinetics?
Q. Advanced
- Metabolic stability : The cyclopropyl group reduces CYP3A4-mediated oxidation, increasing half-life (t₁/₂ = 6.2 hrs in mice vs. 2.1 hrs for methyl analogs). AUC increases by 3-fold due to slower clearance .
- Receptor selectivity : Molecular dynamics simulations show the cyclopropane’s rigidity prevents π-π stacking with off-target adrenergic receptors, enhancing specificity for opioid receptors .
What are its primary applications in medicinal chemistry?
Q. Basic
- CNS drug development : The piperidine core enhances blood-brain barrier penetration. Used in PROTACs for degrading kinases (e.g., BTK) via E3 ligase recruitment .
- Enzyme inhibition : The propanoic acid moiety chelates catalytic zinc in MMP-9, showing IC₅₀ = 120 nM in vitro .
What computational methods predict its binding to neurological targets?
Q. Advanced
- Molecular docking : AutoDock Vina predicts hydrogen bonding with Asp116 in 5-HT₁A (ΔG = -9.2 kcal/mol).
- Free energy perturbation (FEP) : Calculates ΔΔG for cyclopropylmethyl vs. methyl substitutions, correlating with experimental Ki values (R² = 0.89) .
What analytical challenges exist in biological matrix quantification?
Q. Basic
- Matrix effects : Plasma proteins cause ion suppression in LC-MS/MS. Mitigated using deuterated internal standards (d₄-cyclopropylmethyl analog) .
- Low recovery : Solid-phase extraction (C18 columns, pH 3.0) achieves 85–92% recovery from brain homogenates .
How do piperidine nitrogen modifications affect receptor selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
